molecular formula C9H13NO2 B047019 2-(2-Methoxyphenoxy)ethylamine CAS No. 1836-62-0

2-(2-Methoxyphenoxy)ethylamine

Cat. No.: B047019
CAS No.: 1836-62-0
M. Wt: 167.2 g/mol
InChI Key: CKJRKLKVCHMWLV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)ethylamine: is an organic compound with the molecular formula C9H13NO2 . It is a colorless to light yellow liquid that is sensitive to air and moisture. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including beta-blockers like Carvedilol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 2-(2-Methoxyphenoxy)ethylamine involves several steps:

    Synthesis of 2-(2-Methoxyphenoxy)ethanol: This is achieved by reacting guaiacol with ethylene oxide under basic conditions.

    Conversion to 2-(2-Methoxyphenoxy)ethyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.

    Formation of N-(2-Methoxyphenoxy)ethylphthalimide: The chloride reacts with potassium phthalimide to form the phthalimide derivative.

    Hydrolysis to this compound: Finally, the phthalimide is hydrolyzed under basic conditions to yield the desired amine.

Industrial Production Methods:

The industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The overall yield of the four-step process is approximately 73.04%, which is significantly higher than previous methods .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Methoxyphenoxy)ethylamine can undergo oxidation reactions to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-(2-Methoxyphenoxy)ethylamine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, most notably:

  • Carvedilol : A non-selective beta-blocker used to treat hypertension and heart failure. The synthesis involves reacting this compound with 4-(2,3-epoxypropoxy)carbazole, leading to a high-purity product suitable for therapeutic use .
  • Tamsulosin : An alpha-1 adrenergic blocker used in the treatment of benign prostatic hyperplasia (BPH). Its synthesis also incorporates this compound as a critical building block .

Research and Development

The compound is employed in various research settings, including:

  • Biomedical Research : Its properties make it a candidate for studies related to cardiovascular health and drug delivery systems.
  • Forensic Science : Used in analytical chemistry for the detection of specific compounds due to its unique chemical structure .

Case Study 1: Synthesis of Carvedilol

A detailed process for synthesizing Carvedilol using this compound has been documented. The reaction involves heating the amine with 4-(2,3-epoxypropoxy)carbazole in ethyl acetate for approximately 24 hours. The resultant product showed a purity of 99.74% by HPLC analysis, demonstrating the effectiveness of this compound in producing high-quality pharmaceuticals .

Case Study 2: Tamsulosin Synthesis

Another significant application is in the synthesis of Tamsulosin. The methodology involves similar steps as that of Carvedilol but utilizes different reactants. The efficiency and yield of the reaction highlight the versatility of this compound as an intermediate .

Market Insights

The market for this compound is expanding due to its critical role in drug formulation and synthesis. Recent reports indicate a growing demand for this compound within the pharmaceutical industry, driven by its applications in developing new medications and improving existing formulations .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)ethylamine is primarily related to its role as an intermediate in the synthesis of Carvedilol. Carvedilol works by blocking beta-adrenergic receptors, which reduces heart rate and blood pressure. The compound itself interacts with various enzymes and receptors during its conversion to Carvedilol .

Comparison with Similar Compounds

Uniqueness:

2-(2-Methoxyphenoxy)ethylamine is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ether linkage and amine group make it particularly useful in medicinal chemistry .

Biological Activity

2-(2-Methoxyphenoxy)ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of approximately 169.21 g/mol. The compound features a methoxy group attached to a phenoxy moiety, which may contribute to its biological effects.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that complexes formed with transition metals and Schiff base ligands derived from this compound showed significant activity against Escherichia coli and Staphylococcus aureus. The results suggested that the coordination of metal ions enhances the antimicrobial effectiveness of the ligands .

2. Cardiovascular Effects

The compound has been investigated for its cardiovascular activities, particularly in relation to adrenoceptor antagonism. In a study involving new aminopropan-2-ol derivatives, this compound was found to possess both α_1- and β_1-adrenolytic properties, similar to carvedilol, which is widely used for treating hypertension and heart failure . This suggests that this compound could be a potential candidate for cardiovascular therapies.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Adrenoceptor Binding : The compound's structural similarity to known beta-blockers suggests it may interact with adrenergic receptors, modulating cardiovascular responses.
  • Metal Coordination : The formation of metal complexes may enhance the stability and reactivity of the ligand, leading to improved antimicrobial activity.

Study on Antimicrobial Activity

A study published in the Journal of Chemical and Pharmaceutical Research explored the antimicrobial effects of transition metal complexes derived from 3-Methoxy-2-{[2-(2-Methoxy-Phenoxy)-Ethylimino]-Methyl}-Phenol, which includes components related to this compound. The study reported significant inhibition zones against pathogenic bacteria, indicating strong antimicrobial potential .

Cardiovascular Research

In another study focused on the synthesis and evaluation of new propanolamines, researchers found that derivatives containing this compound exhibited promising hypotensive effects. These compounds were tested for their ability to reduce blood pressure in animal models, showing efficacy comparable to existing treatments like carvedilol .

Comparative Analysis

The following table summarizes key findings related to this compound and its derivatives compared to other known compounds:

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, CardiovascularPotential adrenoceptor antagonist
Carvedilolβ-blocker, AntioxidantEstablished cardiovascular drug
N-Benzyl-2-(2-methoxyphenoxy)ethylamineEnhanced lipophilicityDerivative with potential improved binding affinity

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-(2-Methoxyphenoxy)ethylamine, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution reactions involving 2-methoxyphenol and 2-chloroethylamine. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (70–100°C), and stoichiometric ratios. Catalysts like K₂CO₃ or NaH may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

  • IR Spectroscopy : Key peaks include N-H stretching (3300–3500 cm⁻¹), aromatic C-O-C (1250–1270 cm⁻¹), and methoxy C-O (1050–1100 cm⁻¹) .
  • ¹H NMR : Expect signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.5–7.2 ppm, multiplet), and ethylamine protons (δ 2.7–3.5 ppm). Discrepancies in peak splitting may indicate impurities or stereochemical variations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods (minimum airflow 100 ft/min) and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact (risk of irritation) and inhalation. In case of spills, neutralize with silica-based absorbents and dispose as hazardous waste. Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point) of this compound across literature sources?

Discrepancies may arise from differences in measurement techniques (e.g., distillation vs. computational models) or sample purity. Validate data using standardized methods (e.g., ASTM distillation for boiling points) and cross-reference with authoritative databases like NIST Chemistry WebBook. For example, IR spectral data from Coblentz Society (neat liquid, NaCl prism) provides a reliable baseline for comparison .

Q. What experimental designs are suitable for studying the reactivity of this compound in complex systems (e.g., drug delivery matrices)?

Use kinetic studies (UV-Vis spectroscopy or HPLC) to monitor reactions under varying pH, temperature, and solvent conditions. For drug delivery applications, employ Franz diffusion cells to assess permeability across synthetic membranes. Pair with computational modeling (e.g., DFT for electron distribution analysis) to predict reactive sites .

Q. How can researchers address challenges in quantifying trace impurities (e.g., regioisomers) in this compound batches?

Implement hyphenated techniques like LC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate and identify impurities. Calibrate against certified reference standards. For structural confirmation, use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY) .

Q. What methodologies are effective for analyzing the compound’s stability under accelerated degradation conditions (e.g., light, heat)?

Conduct forced degradation studies:

  • Photolysis : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC.
  • Thermal Stress : Incubate at 40–60°C for 4 weeks; assess decomposition products using GC-MS.
  • Hydrolysis : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) media at 70°C. Stability-indicating assays must demonstrate method specificity and robustness .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules (e.g., receptor ligands)?

Its ethylamine moiety facilitates coupling reactions (e.g., amidation, Schiff base formation). For example, react with carboxylic acids (EDC/HOBt activation) to generate amide derivatives for serotonin receptor studies. Alternatively, use reductive amination with aldehydes to create secondary amines for kinase inhibition assays .

Q. Methodological Considerations

  • Data Validation : Cross-check experimental results with computational tools (e.g., Gaussian for thermodynamic properties) and peer-reviewed databases.
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal/human testing restrictions .
  • Collaborative Research : Leverage open-access spectral libraries (e.g., PubChem, NIST) for reproducibility and data sharing .

Properties

IUPAC Name

2-(2-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRKLKVCHMWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171449
Record name 2-(2-Methoxyphenoxy)ethyl amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1836-62-0
Record name 2-(2-Methoxyphenoxy)ethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenoxy)ethyl amine
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Record name 2-(2-Methoxyphenoxy)ethyl amine
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Record name 2-(2-Methoxyphenoxy)ethanamine
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Record name 2-(2-METHOXYPHENOXY)ETHYL AMINE
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Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 45 mL of a mixture of 96% Ethanol and 4% water by heating the mixture under stirring in a 55° C. water bath. The solution was cooled and left at room temperature without stirring for about 14 hours, the crystals were filtered through a buchner funnel, rinsed twice with about 10 ml cold (4° C.) 96% ethanol, and dried in a desiccator at room temperature (connected to air pump) until constant weight to yield carvedilol Form III.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

Carvedilol (4 g) was dissolved in 39 mL pyridine by stirring at room temperature. 70 mL of water was then added dropwise until crystallization began. The solution was left at room temperature without stirring for about 80 h, then the crystals were filtered through a buchner and dried in a desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(2-Methoxyphenoxy)ethylamine
2-(2-Methoxyphenoxy)ethylamine
2-(2-Methoxyphenoxy)ethylamine
2-(2-Methoxyphenoxy)ethylamine
2-(2-Methoxyphenoxy)ethylamine
2-(2-Methoxyphenoxy)ethylamine

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